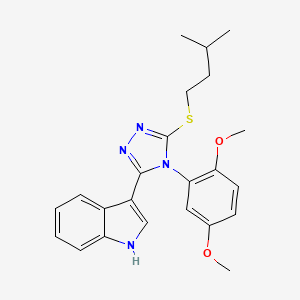
3-(4-(2,5-dimethoxyphenyl)-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(2,5-dimethoxyphenyl)-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)-1H-indole is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action and various biochemical and physiological effects, making it a promising candidate for future research.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound '3-(4-(2,5-dimethoxyphenyl)-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)-1H-indole' involves the synthesis of two key intermediates, followed by their coupling to form the final product. The first intermediate is 2,5-dimethoxyphenylacetonitrile, which is synthesized from 2,5-dimethoxybenzaldehyde and ethyl cyanoacetate. The second intermediate is 5-(isopentylthio)-4H-1,2,4-triazole-3-thiol, which is synthesized from isopentyl mercaptan and 4-amino-5-mercapto-1,2,4-triazole. The two intermediates are then coupled using indole-3-carboxaldehyde to form the final product.
Starting Materials
2,5-dimethoxybenzaldehyde, ethyl cyanoacetate, isopentyl mercaptan, 4-amino-5-mercapto-1,2,4-triazole, indole-3-carboxaldehyde
Reaction
Synthesis of 2,5-dimethoxyphenylacetonitrile:, - 2,5-dimethoxybenzaldehyde is reacted with ethyl cyanoacetate in the presence of a base such as sodium ethoxide or potassium carbonate, - The resulting product is purified by recrystallization or column chromatography, Synthesis of 5-(isopentylthio)-4H-1,2,4-triazole-3-thiol:, - Isopentyl mercaptan is reacted with 4-amino-5-mercapto-1,2,4-triazole in the presence of a base such as sodium hydroxide or potassium carbonate, - The resulting product is purified by recrystallization or column chromatography, Coupling of intermediates to form final product:, - 2,5-dimethoxyphenylacetonitrile and 5-(isopentylthio)-4H-1,2,4-triazole-3-thiol are reacted with indole-3-carboxaldehyde in the presence of a base such as sodium ethoxide or potassium carbonate, - The resulting product is purified by recrystallization or column chromatography
Mecanismo De Acción
The mechanism of action of 3-(4-(2,5-dimethoxyphenyl)-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)-1H-indole involves the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer. This compound has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. Additionally, this compound has been found to inhibit the activity of certain signaling pathways that are involved in cancer cell proliferation and survival.
Efectos Bioquímicos Y Fisiológicos
3-(4-(2,5-dimethoxyphenyl)-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)-1H-indole has been found to have various biochemical and physiological effects. This compound has been found to decrease the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(4-(2,5-dimethoxyphenyl)-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)-1H-indole in lab experiments include its unique mechanism of action and its potential applications in treating inflammatory diseases and cancer. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for specialized equipment and expertise in organic chemistry.
Direcciones Futuras
There are several future directions for research on 3-(4-(2,5-dimethoxyphenyl)-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)-1H-indole. One potential direction is to study the potential use of this compound in combination with other drugs for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to understand the precise mechanism of action of this compound and its potential applications in other areas of scientific research.
Aplicaciones Científicas De Investigación
3-(4-(2,5-dimethoxyphenyl)-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)-1H-indole has been studied for its potential applications in scientific research. This compound has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases. Additionally, this compound has been found to have anticancer properties and has been studied for its potential use in cancer treatment.
Propiedades
IUPAC Name |
3-[4-(2,5-dimethoxyphenyl)-5-(3-methylbutylsulfanyl)-1,2,4-triazol-3-yl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S/c1-15(2)11-12-30-23-26-25-22(18-14-24-19-8-6-5-7-17(18)19)27(23)20-13-16(28-3)9-10-21(20)29-4/h5-10,13-15,24H,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAOAZRXCCZKGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NN=C(N1C2=C(C=CC(=C2)OC)OC)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(2,5-dimethoxyphenyl)-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)-1H-indole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-5-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B2902798.png)
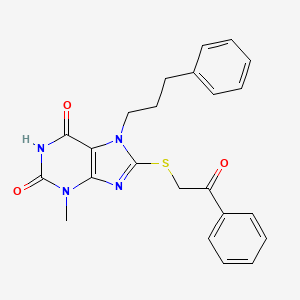
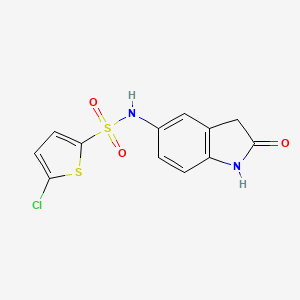
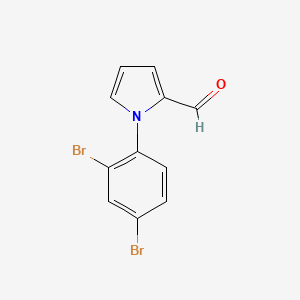
![2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2902802.png)
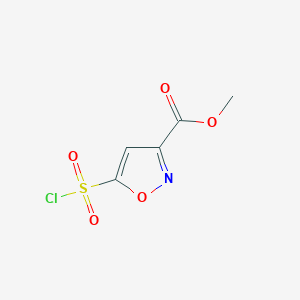

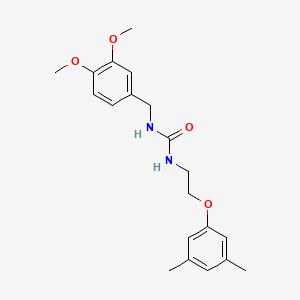
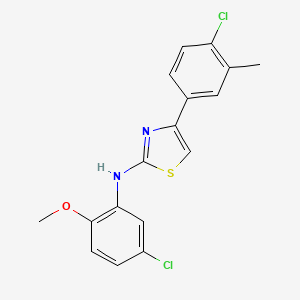
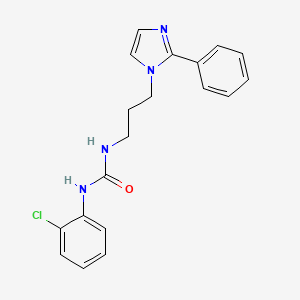
![4-chloro-N-(5-{1-[4-(methylsulfonyl)phenyl]-5-oxopyrrolidin-3-yl}-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2902814.png)
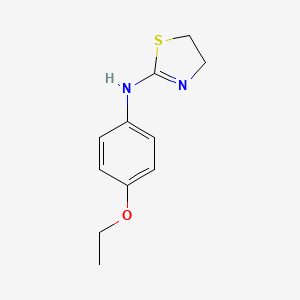
![2-Spiro[2.4]heptan-7-ylethanol](/img/structure/B2902817.png)
